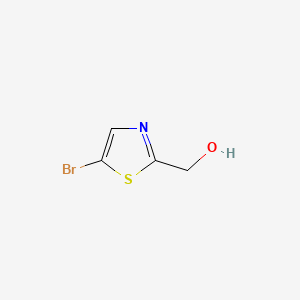

(5-Bromothiazol-2-yl)methanol

Descripción

In Medicinal Science:

The thiazole (B1198619) scaffold is a privileged structure in drug discovery, found in a variety of FDA-approved drugs. fabad.org.trnih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Antimicrobial and Antifungal Activity: Thiazole-containing compounds have been pivotal in the development of antibiotics, such as Penicillin-G. researchgate.net

Anticancer Properties: Several anticancer drugs, including Dasatinib and Dabrafenib, feature a thiazole ring, and ongoing research continues to identify new thiazole derivatives with antitumor potential. mdpi.com

Anti-inflammatory Effects: Thiazole derivatives have been investigated for their potent anti-inflammatory properties. researchgate.net

Other Therapeutic Areas: The versatility of the thiazole ring extends to treatments for viral diseases, diabetes, and neurological disorders. researchgate.netnih.gov

The biological activity of thiazole derivatives is attributed to the unique properties of the ring system, which can engage in various interactions with biological targets like enzymes and receptors. mdpi.com

In Materials Science:

The applications of thiazoles are not limited to the life sciences. In the realm of materials science, thiazole-based compounds are valued for their electronic and optical properties. kuey.netnumberanalytics.com These characteristics make them suitable for:

Conductive Polymers: Thiazole units can be incorporated into polymer chains to create materials with electrical conductivity. numberanalytics.com

Organic Electronics: Thiazole derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). kuey.net

Dyes and Pigments: The electronic nature of the thiazole ring also lends itself to the development of dyes and pigments. kuey.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(5-bromo-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNOS/c5-3-1-6-4(2-7)8-3/h1,7H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLWVPQHBVSVHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474607 | |

| Record name | (5-Bromothiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911052-85-2 | |

| Record name | (5-Bromothiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-bromo-1,3-thiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 5 Bromothiazol 2 Yl Methanol

Reactions at the Hydroxyl Group

The primary alcohol functionality of (5-Bromothiazol-2-yl)methanol is a key site for various chemical modifications.

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification with acyl chlorides or anhydrides. For example, treatment with acetyl chloride in the presence of a base like pyridine (B92270) yields the corresponding acetate (B1210297) ester. This reaction is often employed to protect the alcohol group during subsequent manipulations of the thiazole (B1198619) ring.

Etherification reactions provide another route for modifying the hydroxyl group. While specific examples for this compound are not extensively detailed in the provided search results, general protocols for the etherification of heteroaryl alcohols are well-established. These reactions typically involve deprotonation of the alcohol with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Furthermore, base-catalyzed halogen transfer from 2-halothiophenes can enable the C-H etherification of N-heteroarenes, a method that could potentially be applied to derivatives of this compound. nih.gov

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the final product. For instance, the oxidation of similar (2-bromo-1,3-thiazol-4-yl)methanol structures to aldehydes can be achieved, and further oxidation to carboxylic acids is also possible. smolecule.com The resulting 5-bromothiazole-2-carboxylic acid is a known compound. nih.gov The aldehyde, 5-bromothiazole-2-carbaldehyde, serves as a precursor for various reactions, including the synthesis of the parent alcohol itself via reduction. google.com

| Reactant | Product | Reagent/Conditions |

| This compound | 5-Bromothiazole-2-carbaldehyde | Mild oxidizing agent |

| This compound | 5-Bromothiazole-2-carboxylic acid | Strong oxidizing agent |

Derivatization for Linker Formation

The hydroxyl group serves as a convenient handle for the attachment of linker molecules, which is a crucial strategy in the development of various chemical probes and drug conjugates. Although specific examples involving this compound are not explicitly detailed, the principle of using a hydroxyl group for linker attachment is a fundamental concept in medicinal chemistry. For instance, the bromine at the C-5 position can be used as a handle for derivatization in the synthesis of inhibitors for enzymes like Mycobacterium tuberculosis QcrB. acs.orgacs.org This suggests that both the hydroxyl and bromo groups can be selectively functionalized to introduce linkers.

Reactions Involving the Bromine Atom at C-5

The bromine atom at the C-5 position of the thiazole ring is a key site for introducing molecular diversity through various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C-5 bromine of this compound is amenable to these transformations.

Suzuki Coupling: This reaction involves the coupling of the bromo-thiazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. uwindsor.canih.gov This method is widely used to introduce aryl or heteroaryl substituents at the C-5 position. For example, 5-bromothiazole (B1268178) derivatives can undergo Suzuki coupling with various boronic acids to create more complex molecular architectures. mdpi.com

Sonogashira Coupling: The Sonogashira reaction couples the bromo-thiazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. gold-chemistry.orgnih.govmdpi.com This reaction is highly effective for the synthesis of aryl alkynes and conjugated enynes. gold-chemistry.orgorganic-chemistry.org The resulting alkynyl-substituted thiazoles are valuable intermediates in the synthesis of natural products and pharmaceuticals. nih.govmdpi.com

Heck Reaction: While specific examples for this compound are not provided, the Heck reaction, which couples the bromo-thiazole with an alkene, is a plausible transformation. beilstein-journals.org

The following table summarizes representative palladium-catalyzed cross-coupling reactions at the C-5 position of bromothiazole derivatives.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Aryl/Heteroaryl boronic acid | Pd catalyst, Base | 5-Aryl/Heteroaryl-thiazole |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | 5-Alkynyl-thiazole |

| Heck | Alkene | Pd catalyst, Base | 5-Alkenyl-thiazole |

These chemical transformations highlight the dual reactivity of this compound, allowing for sequential or orthogonal functionalization at both the hydroxyl group and the C-5 position of the thiazole ring. This versatility makes it a highly valuable scaffold in synthetic organic chemistry.

Synthesis of Biaryl and Heterobiaryl Systems

The carbon-bromine bond at the C-5 position of this compound and related thiazole derivatives is a versatile handle for the construction of biaryl and heterobiaryl scaffolds through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely employed method for this purpose, offering a powerful tool for creating carbon-carbon bonds. iitk.ac.inwikipedia.orglibretexts.org

In these reactions, the bromothiazole derivative is coupled with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. iitk.ac.inorganic-chemistry.org This methodology has been successfully applied to synthesize a variety of biaryl structures, which are prevalent in pharmaceuticals and functional materials. mdpi.comnih.gov For instance, the Suzuki coupling has been used to create complex biaryl and heterobiaryl compounds from various aryl halides and (hetero)aryl lithium or boronic acid compounds. mdpi.comorganic-chemistry.org While direct examples using this compound are not extensively detailed in the provided literature, the reactivity of the 5-bromothiazole core is well-established. For example, bromo-thiazoles have been coupled with indoles to furnish camalexin (B168466) derivatives. mdpi.com

The general conditions for Suzuki-Miyaura coupling reactions involving brominated heterocycles often utilize a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand, and a base like K₂CO₃ or Na₂CO₃ in a solvent mixture, for example, toluene/ethanol (B145695). iitk.ac.inmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling with Thiazole Derivatives

| Thiazole Substrate | Coupling Partner | Catalyst/Base | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromo thiazoles | Indoles | Pd catalyst | Camalexin derivatives | 31-75 | mdpi.com |

| 4-bromothiazol-2-yl carboxaldehyde | Aryl boronic acids | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl carboxaldehydes | 57-67 | mdpi.com |

Nucleophilic Aromatic Substitution at C-5

The bromine atom at the C-5 position of the thiazole ring is susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.com This reaction is facilitated by the electron-withdrawing nature of the thiazole ring, which can stabilize the intermediate Meisenheimer complex formed during the reaction. masterorganicchemistry.comresearchgate.net

A variety of nucleophiles can be employed in this transformation. For instance, phenoxides can react with 5-bromothiazole derivatives to form aryl ether linkages. nih.gov The reaction is typically carried out in a polar aprotic solvent such as DMF or 2-methyltetrahydrofuran, often with a base like potassium trimethylsilanolate (TMSOK) to generate the nucleophile in situ. Similarly, thiolate nucleophiles can displace the C-5 bromine to form thioethers.

The reactivity in SNAr reactions is often influenced by the nature of the leaving group, with the order of reactivity generally being F > Cl > Br > I, which is opposite to that observed in SN1 and SN2 reactions. masterorganicchemistry.com This highlights that the cleavage of the carbon-halogen bond is not typically the rate-determining step. masterorganicchemistry.com

Lithiation and Subsequent Electrophilic Quench

Metal-halogen exchange is a fundamental and efficient method for converting the C-Br bond at the C-5 position into a C-Li bond, generating a potent nucleophilic organolithium species. wikipedia.orgmt.comresearchgate.net This transformation is typically achieved by treating this compound or a protected derivative with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). researchgate.net

The resulting 5-lithio-thiazole intermediate is a versatile synthon that can react with a wide array of electrophiles to introduce various functional groups at the C-5 position. researchgate.net This two-step sequence of lithiation followed by an electrophilic quench provides access to a diverse range of substituted thiazoles. For example, quenching the lithiated intermediate with dimethylformamide (DMF) yields the corresponding 5-formylthiazole derivative. growingscience.com Other electrophiles such as carbon dioxide (for carboxylation), aldehydes, ketones, and silyl (B83357) halides can also be used. researchgate.netgrowingscience.com The protection of the hydroxymethyl group, for instance as a carbamate (B1207046), is sometimes necessary to prevent interference with the highly basic lithiating agent.

Table 2: Examples of Lithiation and Electrophilic Quench on Bromothiazoles

| Bromothiazole Derivative | Lithiating Agent | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | LDA | CO₂ | 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid | 93 | researchgate.net |

| 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | LDA | DMF | 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde | 89 | researchgate.net |

| 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole | LDA | H₂O | 5-(1,3-dioxolan-2-yl)-1,3-thiazole | High | growingscience.com |

Reactions at the Thiazole Nitrogen Atoms

Quaternization and Salt Formation

The lone pair of electrons on the nitrogen atom of the thiazole ring allows it to act as a nucleophile and undergo quaternization reactions. This typically involves alkylation with an alkyl halide (e.g., methyl iodide) or other alkylating agents to form a thiazolium salt. thieme-connect.dewikipedia.org The resulting thiazolium cation is a key structural motif in various catalysts and biologically active molecules. wikipedia.orgresearchgate.net

The quaternization process enhances the acidity of the protons on the thiazole ring, particularly at the C-2 position, making them susceptible to deprotonation to form N-heterocyclic carbenes. wikipedia.org Thiazolium salts derived from compounds like this compound could find applications as precursors to such carbenes or be used directly in reactions like the Stetter or Benzoin condensation. wikipedia.org

Mechanistic Investigations of Key Transformations

Reaction Pathway Elucidation

The chemical transformations of this compound are governed by well-established reaction mechanisms.

Cross-Coupling Reactions: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. wikipedia.orglibretexts.org The generally accepted mechanism consists of three main steps:

Oxidative Addition: The palladium(0) catalyst oxidatively inserts into the carbon-bromine bond of the thiazole ring to form a palladium(II) intermediate. wikipedia.orgmdpi.comnih.gov

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step typically requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond of the biaryl product and regenerating the active palladium(0) catalyst. wikipedia.orgmdpi.comnih.gov

Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction at the C-5 position typically follows a two-step addition-elimination mechanism. masterorganicchemistry.com

Addition: The nucleophile attacks the electron-deficient C-5 carbon atom, breaking the aromaticity of the thiazole ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring stabilizes this intermediate. masterorganicchemistry.com

Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com In some cases, particularly with certain nucleophiles and substrates, a concerted (cSNAr) mechanism, where bond formation and bond breaking occur in a single step, has been proposed and computationally studied. nih.govresearchgate.netrsc.org

Lithiation: The metal-halogen exchange between a bromothiazole and an alkyllithium reagent is believed to proceed through a nucleophilic pathway. wikipedia.orgyoutube.com One proposed mechanism involves the formation of a reversible "ate-complex" intermediate, where the carbanion of the alkyllithium attacks the bromine atom on the thiazole ring. wikipedia.orgyoutube.com This complex can then collapse, transferring the lithium to the thiazole ring and forming the alkyl bromide byproduct. The equilibrium of this reaction is driven by the formation of the more stable organolithium species; for example, an sp²-hybridized aryllithium is more stable than an sp³-hybridized alkyllithium. youtube.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each proton and carbon atom.

The structural confirmation of (5-Bromothiazol-2-yl)methanol is achieved through a comprehensive analysis of its ¹H, ¹³C, and two-dimensional (2D) NMR spectra. asianpubs.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, the expected signals include:

A singlet in the aromatic region corresponding to the single proton on the thiazole (B1198619) ring (H-4).

A doublet representing the methylene (B1212753) protons (-CH₂OH), coupled to the adjacent hydroxyl proton.

A triplet for the hydroxyl proton (-OH), which shows coupling to the methylene protons. The chemical shift of this proton can be variable and is often concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. The spectrum for this compound would display four signals corresponding to:

The carbon atom attached to the hydroxymethyl group (C-2).

The carbon atom bonded to the bromine (C-5).

The carbon atom bearing a hydrogen (C-4).

The methylene carbon of the hydroxymethyl group (-CH₂OH).

The following table summarizes the anticipated chemical shifts based on analyses of similar thiazole structures.

| ¹H NMR | ¹³C NMR |

| Atom | Anticipated δ (ppm) |

| H-4 | ~7.70 (s) |

| -CH₂- | ~4.80 (d) |

| -OH | Variable (t) |

2D NMR Spectroscopy: To unequivocally assign these signals and confirm the connectivity, 2D NMR experiments are employed. rsc.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment would show a correlation between the methylene (-CH₂) protons and the hydroxyl (-OH) proton, confirming their proximity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the H-4 signal to the C-4 signal and the -CH₂- proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the methylene protons showing a connection to C-2 of the thiazole ring, and the H-4 proton showing correlations to both C-2 and C-5, thereby confirming the substitution pattern of the thiazole ring. wgtn.ac.nz

Conformational analysis using NMR spectroscopy investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. auremn.org.br For this compound, the primary focus of such an analysis would be the rotation around the C2-CH₂OH single bond. By using variable-temperature NMR studies, it is possible to observe changes in chemical shifts or coupling constants that may indicate the presence of different stable conformers. However, for a relatively small molecule with a fairly rigid thiazole ring, significant conformational isomerism is not typically expected at room temperature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. whitman.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. rsc.orgthermofisher.com The molecular formula of this compound is C₄H₄BrNOS. HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ with an exact mass that confirms this composition. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern for the molecular ion, with two peaks (M and M+2) of nearly equal intensity separated by approximately 2 Da.

The theoretical exact mass for the most abundant isotopic composition is presented in the table below.

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M(⁷⁹Br)+H]⁺ | C₄H₅⁷⁹BrNOS⁺ | 193.9351 |

| [M(⁸¹Br)+H]⁺ | C₄H₅⁸¹BrNOS⁺ | 195.9331 |

In mass spectrometry, molecules often break apart into smaller, characteristic fragments. Analyzing these fragmentation patterns provides valuable clues about the molecule's structure. libretexts.org For this compound, key fragmentation pathways would likely involve:

Loss of a water molecule (-H₂O): A common fragmentation for alcohols, leading to a fragment ion at m/z [M-H₂O]⁺.

Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z [M-OH]⁺.

Cleavage of the C-S or C-N bonds in the thiazole ring: This can lead to various smaller fragments characteristic of the thiazole core structure.

The presence of the bromine isotopic signature in the fragment ions containing bromine would further aid in their identification. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information on the functional groups and electronic properties of the molecule, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its functional groups.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (aromatic) | ~3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=N stretch (thiazole ring) | ~1610 |

| C=C stretch (thiazole ring) | ~1500 |

| C-Br stretch | 500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy analyzes the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound absorb UV light, promoting electrons from lower to higher energy orbitals. The spectrum is expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions within the thiazole ring system. isca.mersc.org The precise positions of these absorptions are dependent on the solvent used.

Identification of Functional Groups

The identification of the specific functional groups within this compound is accomplished through infrared and NMR spectroscopy. Each technique probes different aspects of the molecular structure.

Infrared (IR) Spectroscopy : This technique identifies functional groups by their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to its primary components. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group, while C-H stretching vibrations for the methylene group would appear around 2920 cm⁻¹. The aromatic thiazole ring would be identified by C=N stretching vibrations near 1560 cm⁻¹. The presence of the bromine atom is confirmed by a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, around 670 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide precise information about the hydrogen and carbon framework of the molecule.

In the ¹H NMR spectrum, the proton on the thiazole ring (C4-H) would appear as a singlet in the aromatic region. The methylene protons (-CH₂) adjacent to the hydroxyl group would likely appear as a doublet, and the hydroxyl proton (-OH) as a broad singlet, with its chemical shift being concentration and solvent-dependent.

In the ¹³C NMR spectrum, distinct signals would correspond to each carbon atom. The carbon atom bonded to the bromine (C5) would be significantly influenced by the halogen's electronegativity. The carbon attached to the hydroxymethyl group (C2) and the methylene carbon itself (-CH₂) would also have characteristic chemical shifts.

Electronic Transitions and Aromaticity

The aromatic nature of the thiazole ring in this compound gives rise to characteristic electronic transitions when analyzed by UV-Vis spectroscopy. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). libretexts.org

The thiazole ring is an unsaturated heterocyclic system containing π bonds and non-bonding electrons (n-electrons) on the nitrogen and sulfur atoms. Consequently, the primary electronic transitions expected are π→π* and n→π*. bspublications.netlkouniv.ac.in

π→π Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π orbital and are typically high in intensity. They are characteristic of the conjugated π-system of the aromatic thiazole ring. isca.me

n→π Transitions: These transitions involve the promotion of a non-bonding electron from the nitrogen or sulfur atom to an antibonding π orbital. These transitions are generally lower in energy and intensity compared to π→π* transitions. lkouniv.ac.in

X-ray Crystallography

X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions that define the crystal lattice.

Solid-State Structure Determination

The determination of the solid-state structure of this compound requires growing a single crystal of sufficient quality for X-ray diffraction analysis. The analysis would yield the crystal system, space group, and unit cell dimensions. A comprehensive search of publicly available resources, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), indicates that the crystal structure for this compound has not been deposited or published. ugr.es Therefore, explicit data regarding its solid-state structure remains undetermined.

Bond Lengths, Bond Angles, and Torsional Angles

Without an experimentally determined crystal structure, the precise bond lengths, bond angles, and torsional angles for this compound in the solid state are not known. While computational modeling can predict these parameters, experimental validation via X-ray crystallography is required for definitive values. researchgate.net An illustrative table for such data is provided below, populated to reflect the current lack of published experimental findings.

| Parameter Type | Atoms Involved | Value (Å or °) |

| Bond Length | C5-Br | Not available in published literature |

| S1-C2 | Not available in published literature | |

| C2-N3 | Not available in published literature | |

| N3-C4 | Not available in published literature | |

| C4-C5 | Not available in published literature | |

| C2-C(methanol) | Not available in published literature | |

| C(methanol)-O | Not available in published literature | |

| Bond Angle | C5-S1-C2 | Not available in published literature |

| S1-C2-N3 | Not available in published literature | |

| C4-C5-S1 | Not available in published literature | |

| N3-C2-C(methanol) | Not available in published literature | |

| Torsional Angle | N3-C2-C(methanol)-O | Not available in published literature |

Table 4.4.2: Status of Experimental Crystallographic Data for this compound.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be governed by various intermolecular forces, the nature of which can be inferred from its molecular structure. The primary interaction expected is hydrogen bonding, originating from the hydroxyl (-OH) group, which can act as a hydrogen bond donor. The acceptor could be the nitrogen atom of the thiazole ring on a neighboring molecule (O-H···N) or potentially the sulfur atom. Such interactions often lead to the formation of chains or dimeric motifs in the crystal lattice.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules such as (5-Bromothiazol-2-yl)methanol.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For thiazole (B1198619) derivatives, this is commonly achieved using DFT methods, such as the B3LYP functional, paired with a basis set like 6-311++G(d,p). irjweb.comnih.gov This process finds the true minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies. nih.gov The optimization of this compound would yield crucial data on bond lengths, bond angles, and dihedral angles, defining its molecular structure. For instance, calculations on similar heterocyclic compounds have determined C-C bond lengths to be in the range of 1.457–1.480 Å and C=N bond lengths to vary between 1.294 Å and 1.341 Å, depending on substituents. nbu.edu.sa

The electronic structure analysis provides information about the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties.

Table 1: Representative Optimized Geometric Parameters for a Thiazole Derivative (Note: Data below is for a related thiazole compound, N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine, to illustrate typical DFT outputs.)

| Parameter | Bond Length (Å) / Angle (°) |

| C2-S1 | 1.75 |

| C4-C5 | 1.37 |

| N3-C4 | 1.38 |

| C2-N3 | 1.32 |

| S1-C5 | 1.73 |

| ∠(C5-S1-C2) | 91.5 |

| ∠(N3-C2-S1) | 115.0 |

| ∠(C4-N3-C2) | 110.5 |

This interactive table showcases typical geometric parameters that would be calculated for this compound through DFT geometry optimization.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and chemical reactivity. mdpi.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.commdpi.com

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. shd-pub.org.rs This analysis helps identify the probable sites for electrophilic and nucleophilic attacks. irjweb.com For this compound, the HOMO is expected to be localized on the electron-rich thiazole ring and the bromine atom, while the LUMO would likely be distributed across the ring's π-system.

Table 2: Representative Frontier Orbital Energies for a Thiazole Derivative (Note: Data below is for N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine to illustrate typical DFT outputs.) irjweb.com

| Parameter | Energy (eV) |

| HOMO Energy | -5.5293 |

| LUMO Energy | -0.8302 |

| Energy Gap (ΔE) | 4.6991 |

This interactive table presents the kind of data generated from a HOMO-LUMO analysis, which is crucial for understanding the electronic behavior and reactivity of this compound.

DFT calculations are a well-established methodology for predicting spectroscopic properties, which can significantly aid in structure determination. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to predict ¹H and ¹³C NMR chemical shifts. mdpi.comrsc.orgresearchgate.net

By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be determined. nih.gov These predicted values are then compared with experimental spectra to assign peaks and confirm the molecular structure. Studies have shown that functionals like WP04 and ωB97X-D, combined with a polarizable continuum solvent model (PCM), provide high accuracy for predicting ¹H and ¹³C shifts, respectively. mdpi.comresearchgate.net This approach would be invaluable for confirming the synthesis and structure of this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions.

MD simulations are used to explore the different spatial arrangements, or conformations, that a molecule can adopt. mdpi.com For this compound, a key area of flexibility is the rotation around the single bond connecting the methanol (B129727) (-CH₂OH) group to the thiazole ring.

By simulating the molecule's movement over a period of nanoseconds, an MD trajectory is generated. ugr.es This trajectory allows researchers to identify the most stable and frequently occurring conformations, understand the energy barriers between them, and analyze how the molecule's shape changes over time. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net MD simulations can explicitly model the interactions between the solute (this compound) and surrounding solvent molecules (e.g., water, methanol). nih.govnih.gov

These simulations can reveal detailed information about intermolecular forces, such as:

Hydrogen Bonding : The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, forming strong interactions with polar solvents like water. MD simulations can quantify the number and lifetime of these bonds. nih.gov

Van der Waals Interactions : These forces govern the interaction of the nonpolar parts of the molecule with the solvent.

Solvation Shells : Simulations can characterize the structure of solvent molecules that arrange themselves around the solute, forming solvation shells.

Understanding these interactions is essential for predicting solubility, stability, and how the molecule behaves in a solution, which is fundamental to many of its potential applications. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR and 3D-QSAR are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds and in understanding the structural requirements for a specific biological response.

Prediction of Biological Activity based on Structural Features

For thiazole derivatives, QSAR studies have successfully correlated various molecular descriptors with a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. Key structural features that are often found to influence activity include the nature and position of substituents on the thiazole ring.

In the context of this compound, a QSAR model would likely consider descriptors related to:

The Bromine Atom at Position 5: Halogen atoms are known to influence electronic properties, lipophilicity, and steric interactions. Descriptors such as electronegativity, polarizability, and van der Waals volume of the bromine atom would be critical. The presence of a bromo substituent can significantly impact a molecule's ability to cross cell membranes and interact with biological targets.

The Methanol Group at Position 2: The hydroxymethyl group can participate in hydrogen bonding, a crucial interaction for ligand-receptor binding. Descriptors related to hydrogen bond donor and acceptor capabilities, as well as polarity, would be important parameters in a QSAR model.

A hypothetical QSAR study on a series of 2-hydroxymethyl-5-substituted thiazoles might reveal that increasing the electronegativity of the substituent at the 5-position enhances a particular biological activity, while the presence of the hydroxymethyl group is essential for target binding.

Table 1: Hypothetical QSAR Descriptors and Their Potential Influence on the Biological Activity of this compound Analogs

| Descriptor Category | Specific Descriptor | Potential Influence on Biological Activity |

| Electronic | Electronegativity of C5-substituent | Modulates interaction with electron-rich or deficient pockets in the target protein. |

| Dipole Moment | Affects overall polarity and solubility, influencing bioavailability. | |

| HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Steric | Van der Waals Volume of C5-substituent | Determines the fit of the molecule within the binding site; bulky groups may cause steric hindrance. |

| Molecular Surface Area | Influences interactions with the solvent and the receptor surface. | |

| Topological | Connectivity Indices | Describes the branching and connectivity of the molecule, which can relate to its shape and flexibility. |

| Physicochemical | LogP (Lipophilicity) | Impacts membrane permeability and transport to the site of action. |

| Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with amino acid residues in the target protein. |

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide a more detailed, three-dimensional understanding. These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding features are favorable or unfavorable for activity. For a series of analogs of this compound, a CoMFA study might indicate that a bulky, electronegative group at the 5-position and a hydrogen bond donor at the 2-position are beneficial for activity.

Pharmacophore Modeling

Pharmacophore modeling is another powerful computational tool that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

A pharmacophore model for a biological target that binds this compound or similar molecules would likely include:

A Hydrogen Bond Donor Feature: Corresponding to the hydroxyl group of the methanol substituent. This feature would be crucial for anchoring the molecule in the binding pocket through a hydrogen bond with a specific amino acid residue.

A Halogen Bonding Feature or Hydrophobic Feature: The bromine atom could participate in halogen bonding, a specific type of non-covalent interaction, or contribute to a hydrophobic pocket in the target.

An Aromatic/Heterocyclic Feature: Representing the thiazole ring, which could be involved in π-π stacking or other aromatic interactions.

Table 2: Potential Pharmacophoric Features for a this compound-based Ligand

| Pharmacophoric Feature | Corresponding Structural Moiety in this compound | Type of Interaction with Biological Target |

| Hydrogen Bond Donor | Hydroxyl (-OH) group | Hydrogen bonding with an acceptor group (e.g., carbonyl oxygen of a peptide backbone). |

| Halogen Bond Donor | Bromine (Br) atom | Halogen bonding with a nucleophilic atom (e.g., oxygen or sulfur). |

| Hydrophobic Center | Bromine atom and thiazole ring | Van der Waals and hydrophobic interactions with nonpolar residues. |

| Aromatic Ring | Thiazole ring | π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). |

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large databases of chemical compounds to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active. This approach can significantly accelerate the discovery of new lead compounds with desired biological activities.

Applications in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The structural attributes of (5-Bromothiazol-2-yl)methanol make it an adept starting material for the construction of more intricate molecular architectures, particularly those containing fused heterocyclic rings. The presence of both a nucleophilic hydroxyl group and an electrophilically activatable carbon-bromine bond provides synthetic chemists with multiple avenues for elaboration.

Building Block for Fused Thiazole (B1198619) Rings

While direct, cited examples of this compound in the synthesis of fused thiazole rings are not extensively documented in readily available literature, its structure is analogous to precursors used in the formation of such systems. For instance, the synthesis of thiazolo[5,4-d]thiazoles, a class of fused heterocyclic compounds, often involves the condensation of 2,5-diamino-1,4-dithiane-2,5-dicarboxylic acid with various aldehydes. The functional handles on this compound suggest its potential to be converted into key intermediates for similar fused ring systems. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, and the bromo group can participate in cross-coupling reactions to build the necessary framework for intramolecular cyclization, leading to the formation of fused thiazole derivatives.

Intermediate for Macrocyclic and Polycyclic Compounds

The strategic placement of the bromo and hydroxymethyl functionalities on the thiazole core of this compound provides a platform for the synthesis of macrocyclic and polycyclic compounds. The hydroxyl group can be used as a handle for esterification or etherification reactions to link the thiazole moiety to other molecular fragments. Subsequently, the bromine atom can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to forge new carbon-carbon or carbon-heteroatom bonds. This sequential functionalization is a key strategy in the assembly of complex macrocycles and polycyclic frameworks that may have applications in medicinal chemistry and materials science. However, specific, documented examples detailing the use of this compound for these purposes are not prevalent in the current body of scientific literature.

Role in Catalysis and Ligand Design

The thiazole ring is a known structural motif in various ligands used in coordination chemistry and catalysis. The potential of this compound as a precursor for novel ligands is an area of synthetic interest.

Chiral Ligand Synthesis from this compound

The development of chiral ligands is crucial for enantioselective catalysis. While there is a wealth of information on chiral ligands, specific synthetic routes starting from this compound are not widely reported. In principle, the hydroxymethyl group of the molecule could be reacted with a chiral auxiliary, or the bromine atom could be displaced by a chiral nucleophile to introduce stereocenters. Further modifications of these chiral derivatives could then lead to the formation of novel thiazole-based ligands. The nitrogen and sulfur atoms of the thiazole ring can act as coordination sites for metal centers, making such ligands potentially useful in a variety of catalytic transformations.

Application in Asymmetric Synthesis

The successful application of any chiral ligand in asymmetric synthesis is a significant achievement. Thiazole-containing ligands have been employed in various asymmetric reactions. Should chiral ligands be successfully synthesized from this compound, they could potentially be applied in asymmetric reactions such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The electronic properties of the thiazole ring, influenced by the bromine substituent, could modulate the catalytic activity and enantioselectivity of the resulting metal complexes. At present, however, there is a lack of specific research findings demonstrating the application of ligands derived from this compound in asymmetric synthesis.

Polymer and Material Science Applications

Incorporation into Polymeric Scaffolds

The bifunctional nature of this compound makes it a highly suitable monomer for incorporation into various polymeric scaffolds. The hydroxyl (-OH) group can participate in condensation polymerizations to form polyesters or polyethers, while the bromo-substituent on the thiazole ring provides a site for further modification, such as cross-coupling reactions.

While direct research on the polymerization of this compound is not extensively documented, the broader class of thiazole-containing polymers has been investigated for a range of applications. Thiazole moieties are integrated into polymer backbones to impart specific functionalities. For instance, the inclusion of thiazole rings can enhance the thermal stability and mechanical properties of polymers. Thiazole-containing polyureas have demonstrated good thermal stability, which is attributed to the presence of the heterocyclic ring in the main polymer chain.

The synthesis of polymers with recurring thiazole units has been a subject of interest for developing materials with unique electronic and physical properties. The general synthetic strategies often involve the polymerization of bifunctional thiazole monomers. Given its structure, this compound could potentially be utilized in step-growth polymerization or be grafted onto existing polymer chains to introduce the functional thiazole unit.

Development of Novel Materials with Enhanced Properties

The integration of thiazole rings into materials is a known strategy for developing novel materials with enhanced optical and electronic properties. Thiazole-containing polymers have been explored for their potential in applications such as organic solar cells and as high refractive index materials.

Enhanced Optical Properties: A series of novel poly(amide imide)s containing thiazole units have been synthesized, exhibiting high average refractive indices and low birefringences. researchgate.net These properties are valuable for optical applications. The unique heterocyclic structure of poly(thiazole-2-thione)s has been shown to endow the resulting polymers with high light refractive indices. acs.org

Thermal and Chemical Stability: Polymers incorporating thiazole-2-thione heterocycles have demonstrated high chemical and thermal stability. acs.org Similarly, thiazole-based polyurea derivatives have been noted for their good thermal stability, a property linked to the inclusion of the thiazole moiety in the polymer's main chain. mdpi.com

Fluorescence and Conjugated Systems: Polythiophenes that include a benzo[d]thiazole heterocycle have been shown to exhibit fluorescence, a property stemming from the conjugated chain within the polymer. researchgate.net The synthesis of thiazolothiazole-based copolymers has been explored for their use as donor materials in polymer solar cells, indicating the role of thiazole derivatives in creating photoactive materials.

Given these precedents, this compound serves as a promising precursor for creating such advanced materials. The bromine atom allows for its integration into conjugated polymer backbones via cross-coupling reactions, which could lead to materials with tailored electronic and photophysical properties. The hydroxymethyl group offers a route for creating polyesters and other polymers where the thiazole unit is part of the repeating structure, potentially leading to materials with enhanced thermal stability and specific optical characteristics.

Medicinal Chemistry and Biological Activity Studies

Development of Bioactive Molecules and Drug Candidates

The thiazole (B1198619) ring is a well-established pharmacophore present in numerous biologically active compounds. The introduction of a bromine atom at the 5-position and a hydroxymethyl group at the 2-position of the thiazole ring creates a versatile template for chemical modification. Researchers have synthesized a variety of derivatives from this core structure, leading to the discovery of compounds with potent biological activities. These activities are often attributed to the ability of the thiazole nucleus and its substituents to interact with various biological targets, including enzymes and cellular receptors.

Antimicrobial Agents (Antibacterial and Antifungal)

Derivatives of (5-Bromothiazol-2-yl)methanol have demonstrated notable efficacy as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The structural modifications of the parent compound have led to the creation of novel molecules with enhanced potency and, in some cases, a broad spectrum of activity.

Schiff base derivatives incorporating the (5-Bromothiazol-2-yl) moiety have been a particular focus of antimicrobial research. For instance, a Schiff base ligand, (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol, and its metal complexes with Nickel(II) and Zinc(II) have been synthesized and evaluated for their antibacterial properties. nih.govmdpi.com These compounds were tested against a panel of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.govmdpi.com

The Nickel(II) complex, in particular, exhibited potent antibacterial activity, with minimum inhibitory concentration (MIC) values that were superior to the standard antibiotic, Streptomycin, against several bacterial strains. nih.govmdpi.com The MIC values for this complex ranged from 1.95 to 7.81 µg/mL. nih.govmdpi.com Specifically, against Staphylococcus aureus, the MIC was recorded at 3.91 µg/mL, and against methicillin-resistant Staphylococcus aureus (MRSA), it was 7.81 µg/mL. Impressively, the MIC against Escherichia coli was found to be as low as 1.95 µg/mL. Molecular docking studies suggest that the antibacterial action of the Ni(II) complex may be due to its strong binding affinity to E. coli NAD synthetase. nih.govignited.in

Table 1: Minimum Inhibitory Concentration (MIC) of a Ni(II) Complex Derived from this compound against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.91 |

| Methicillin-resistant S. aureus (MRSA) | 7.81 |

| Escherichia coli | 1.95 |

| Klebsiella pneumoniae | 5.00 |

The antifungal potential of compounds derived from this compound has also been investigated. Thiazole derivatives are known to possess antifungal properties, and the bromo-substituted thiazole scaffold serves as a promising foundation for the development of new antifungal agents. mdpi.comresearchgate.netnih.gov Research has shown that certain derivatives exhibit efficacy against fungal pathogens, highlighting another dimension of the therapeutic applicability of this chemical class. mdpi.comresearchgate.net

Anticancer and Antitumor Agents

The this compound core has been instrumental in the design and synthesis of novel anticancer and antitumor agents. smolecule.com The structural versatility of this compound allows for the generation of derivatives that can interact with specific molecular targets implicated in cancer progression.

Derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. For example, a series of thiazole derivatives were synthesized and tested for their ability to inhibit the proliferation of cancer cells. researchgate.net These studies have demonstrated that specific structural modifications can lead to potent and selective anticancer activity. In one study, a Ni(II) complex of a Schiff base derived from a related bromo-thiazole amine showed notable cytotoxic activity. researchgate.net

A key mechanism through which some this compound derivatives exert their anticancer effects is by inhibiting critical signaling pathways that drive tumor growth and survival.

c-Src Kinase Inhibition: One important target is the c-Src tyrosine kinase, a protein that is often overexpressed in cancerous tumors and plays a role in metastasis. nih.gov Inhibition of c-Src can reduce the invasive properties of cancer cells. Certain compounds derived from the 5-bromothiazole (B1268178) structure have been shown to interact with and inhibit the activity of c-Src kinase. Irreversible inhibitors of c-Src have been developed that demonstrate improved potency and selectivity. nih.gov

ALK/PI3K/AKT Pathway Inhibition: The PI3K/AKT/mTOR signaling pathway is another crucial cascade that is frequently dysregulated in cancer. acs.org This pathway is essential for the survival of many types of tumors. nih.gov Quinazolinone derivatives, some of which incorporate a thiazole moiety, have been shown to inhibit the PI3K/AKT signaling pathway. acs.org Furthermore, there is evidence that combining ALK (Anaplastic Lymphoma Kinase) inhibitors with PI3K inhibitors can be an effective strategy in treating certain cancers, such as non-small cell lung cancer (NSCLC) and neuroblastoma. acs.orgnih.gov Some novel compounds have been developed that demonstrate inhibitory activity against the ALK/PI3K/AKT signaling pathway, leading to the induction of apoptosis in cancer cells. acs.org

Induction of Apoptosis and Cell Cycle Arrest

Derivatives of 2-aminothiazoles have been identified as promising antitumor agents due to their ability to selectively induce cell cycle arrest and apoptosis in cancer cells. google.com This targeted approach offers the potential for treatments with greater efficacy and reduced toxicity compared to conventional cytotoxic drugs that damage both normal and tumor cells. google.com

Research into quinazolinone derivatives has further highlighted the potential of heterocyclic compounds in oncology. For instance, compound 45 , a novel 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, was shown to induce G1-phase cell cycle arrest in A549 lung cancer cells. nih.gov Mechanistic studies revealed that this compound promotes apoptosis by disrupting the mitochondrial membrane potential and inhibiting the ALK/PI3K/AKT signaling pathway. nih.gov The percentage of apoptotic cells increased significantly with treatment, rising from 2.64% in the control group to 20.36% in cells treated with a 4.0 μM concentration of the compound. nih.gov

While direct studies on this compound are limited, its structural similarity to the precursors of these active compounds suggests its potential as a scaffold for developing new anticancer agents that function through the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Agents

Thiazole-containing compounds have demonstrated significant potential as anti-inflammatory agents. ontosight.aiglobalresearchonline.net Derivatives of 5-bromothiazole, in particular, have been investigated for their ability to modulate inflammatory pathways. Research has shown that compounds derived from 5-Bromothiazole-2-carboxylic acid can inhibit inflammatory processes, making them candidates for further pharmacological development. smolecule.com

Similarly, derivatives of 5-Bromothiazole-2-carbaldehyde have shown anti-inflammatory effects in biological assays. smolecule.com The benzamide (B126) class of compounds, when incorporating a 5-bromothiazole ring, has also been noted for its potential anti-inflammatory properties. ontosight.ai These findings underscore the importance of the 5-bromothiazole core, as found in this compound, as a valuable starting point for the synthesis of novel anti-inflammatory drugs.

Enzyme Inhibition Studies

The this compound scaffold is a key component in the development of various enzyme inhibitors, targeting a range of diseases from metabolic disorders to cancer.

Monoacylglycerol lipase (B570770) (MAGL) is a serine hydrolase that plays a critical role in the endocannabinoid system by degrading the neurotransmitter 2-arachidonoylglycerol (B1664049) (2-AG). researchgate.netmdpi.com Inhibition of MAGL is a promising therapeutic strategy for treating pain, inflammation, and neurodegenerative diseases. mdpi.comnih.gov

Studies have shown that compounds featuring a 5-bromothiazole core can act as effective MAGL inhibitors. researchgate.net For example, highly functionalized 5-bromo-2-amino-1,3-thiazoles have demonstrated MAGL inhibition in the micromolar range. researchgate.net The development of reversible MAGL inhibitors is of particular interest to avoid the side effects associated with the chronic, irreversible inactivation of the enzyme. unipi.it

Table 1: MAGL Inhibition by a 5-Bromothiazole Derivative

| Compound Name | Inhibition | Assay Concentration |

| 2-Amino-5-bromothiazole | >60% | Not Specified |

This table highlights the potential of the 5-bromothiazole scaffold in MAGL inhibition. Data sourced from BenchChem.

The lysyl oxidase (LOX) family of enzymes is crucial for cross-linking collagen and elastin (B1584352) in the extracellular matrix and has been implicated in tumor progression and metastasis, making it an attractive target for cancer therapy. nih.govnih.gov

The this compound derivative, tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate, serves as a key starting material for the synthesis of potent inhibitors of LOX and its isoform, LOXL2. acs.orgnih.gov Specifically, this intermediate is used to create 2-aminomethylene-5-sulfonylthiazole (AMTz) inhibitors. nih.govacs.org Structure-activity relationship (SAR) studies revealed that replacing a thiophene (B33073) core with a thiazole ring leads to greater potency, particularly against LOXL2. nih.govmdpi.com This suggests the nitrogen atom in the thiazole ring provides additional stabilization within the protein-inhibitor complex. acs.org The resulting AMTz compounds act as dual LOX/LOXL2 inhibitors and have shown significant efficacy in delaying tumor growth in preclinical models. nih.govacs.org

Table 2: Activity of Thiazole-Based LOX/LOXL2 Inhibitors

| Scaffold | Target(s) | Key Structural Feature | Advantage |

| 2-Aminomethylene-5-sulfonylthiazole (AMTz) | LOX / LOXL2 | Thiazole Ring | Improved potency over thiophene analogs; equipotent against LOX and LOXL2. nih.govmdpi.com |

This table summarizes the findings on AMTz inhibitors derived from a this compound precursor.

The rise of antibiotic resistance has spurred the search for novel antibacterial agents that act on new targets. jchemrev.com Bacterial NAD synthetase (NadE) is an essential enzyme for bacterial survival, as it catalyzes the final step in the biosynthesis of NAD, a critical cofactor for cellular redox reactions. Its absence in humans makes it an ideal target for selective antibacterial drugs.

Thiazole derivatives have been identified as a promising class of compounds for inhibiting bacterial enzymes. researchgate.netnih.gov While direct inhibition of NAD synthetase by this compound derivatives is an area requiring more research, related thiazole compounds have shown potent antibacterial activity by targeting other essential enzymes like DNA gyrase. frontiersin.org For example, some thiazole derivatives have exhibited significant inhibitory activity against E. coli DNA gyrase, with IC50 values as low as 182 nM. frontiersin.org The established antibacterial potential of the thiazole scaffold suggests that derivatives of this compound could be promising candidates for development as NAD synthetase inhibitors. jchemrev.comresearchgate.net

Mechanism of Action Studies

The biological activities of compounds derived from this compound are rooted in their specific interactions with molecular targets.

In cancer, the mechanism involves the modulation of critical cell signaling pathways. Derivatives have been shown to inhibit the ALK/PI3K/AKT pathway, leading to a halt in cell cycle progression, specifically at the G1 phase, and the induction of programmed cell death (apoptosis). nih.gov

For enzyme inhibition, the mechanisms are distinct for each target:

MAGL: Inhibition appears to be reversible, with compounds binding to the active site and blocking the degradation of the 2-AG endocannabinoid. researchgate.netunipi.it

LOX/LOXL2: The inhibition is achieved through an irreversible binding mode. nih.govmdpi.com The aminomethylene moiety is believed to be crucial for this activity, likely forming a Schiff base with a key residue in the enzyme's active site, while the thiazole core enhances potency. nih.gov

NAD Synthetase: The proposed mechanism for thiazole-based inhibitors involves blocking the enzyme's function, thereby depleting the bacterial cell of the essential cofactor NAD and leading to cell death. researchgate.netnih.gov

The anti-inflammatory effects are generally attributed to the modulation of inflammatory pathways, though the precise molecular targets are still under investigation for many derivatives. ontosight.aismolecule.com

Molecular Target Identification and Validation

Research into the specific molecular targets of this compound and its derivatives has revealed interactions with key enzymes and proteins involved in various disease pathways. While direct studies on this compound are limited, research on closely related 5-bromothiazole-containing compounds provides significant insights.

Derivatives of 5-bromothiazole have been investigated for their potential to inhibit enzymes crucial for cancer cell survival and proliferation. For instance, some thiazole derivatives have been shown to target enzymes in metabolic pathways. Molecular docking studies on related compounds have identified potential interactions with targets such as NAD synthetase in E. coli, suggesting a role in antimicrobial activity.

Furthermore, 5-bromothiazole derivatives have been explored as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system, indicating potential applications in neurological and inflammatory disorders. researchgate.net The identification of such targets is a critical step in validating the therapeutic potential of this class of compounds.

Binding Affinities and Interactions with Biological Macromolecules

The binding affinity of this compound derivatives to their biological targets is a key determinant of their potency. The bromine atom and the hydroxymethyl group on the thiazole ring are crucial for these interactions.

Molecular docking studies have been instrumental in elucidating these interactions. For example, a Schiff base ligand derived from a 5-bromothiazole structure, (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol, and its metal complexes have been studied for their binding affinity to biological macromolecules. Docking studies of a related Ni(II) complex with E. coli NAD synthetase revealed a strong binding affinity, with a calculated binding energy of -7.61 kcal/mol, which supports its observed antimicrobial efficacy. ignited.in

The nature of the substituents on the thiazole ring significantly influences the binding mode and affinity. The presence of the bromine atom, for instance, can enhance lipophilicity and alter electronic properties, thereby affecting how the molecule interacts with the active site of an enzyme or receptor. smolecule.com

Cellular Assays and Pathway Analysis

Cellular assays are essential for evaluating the biological effects of this compound derivatives in a physiological context. These assays provide information on cytotoxicity, effects on cell proliferation, and the modulation of specific signaling pathways.

Thiazole derivatives have demonstrated cytotoxic properties against various cancer cell lines in vitro. For example, studies on related compounds have shown inhibition of cancer cell proliferation through the modulation of key signaling pathways involved in cell survival and apoptosis. Some thiazole-based compounds have been found to induce apoptosis in cancer cells through mitochondrial pathways.

Pathway analysis has further revealed that some thiazole derivatives can affect cellular redox balance. For instance, inhibition of glutathione (B108866) peroxidase 4 (GPX4), an enzyme that protects cells from lipid peroxidation, can lead to a specific form of cell death called ferroptosis. This mechanism has been implicated in the cytotoxic effects of certain thiazole-containing compounds.

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Modifications on Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For thiazole derivatives, modifications at various positions of the thiazole ring have been shown to significantly impact their pharmacological properties.

The position of the bromine atom on the thiazole ring is a critical determinant of biological activity. For example, while both (4-bromothiazol-2-yl)methanol (B1337912) and this compound exhibit anticancer properties, the 4-bromo isomer also shows notable antimicrobial activity, a property not as pronounced in the 5-bromo isomer.

Further SAR studies on related benzamidothiazoles have shown that the nature and position of substituents on an attached phenyl ring are also critical. For instance, exchanging a methyl group with a bromo substituent on the phenyl ring of a benzamidothiazole derivative maintained biological activity, suggesting that this position is amenable to further modification to enhance potency or other pharmacological properties. nih.gov

The following table summarizes the impact of substituent modifications on the biological activity of some thiazole derivatives.

| Compound/Modification | Biological Activity | Reference |

| (4-Bromothiazol-2-yl)methanol | Anticancer, Antimicrobial | |

| This compound | Anticancer | |

| 2-Bromo-5-methyl substituted benzamidothiazole | Active (NF-κB activation) | nih.gov |

| 5-Bromo-2-methyl substituted benzamidothiazole | Active (NF-κB activation) | nih.gov |

Regioisomer Effects on Potency

The spatial arrangement of substituents, or regioisomerism, plays a significant role in the potency of thiazole-based compounds. Even subtle changes in the position of a functional group can lead to dramatic differences in biological activity.

As mentioned previously, the shift of the bromine atom from position 4 to position 5 on the thiazole ring of bromothiazolylmethanol results in a distinct biological activity profile, with the 4-bromo isomer possessing both anticancer and antimicrobial properties, while the 5-bromo isomer is primarily noted for its anticancer effects.

In another example involving pyrazole-based inhibitors of lactate (B86563) dehydrogenase, a mixture of regioisomers was synthesized and separated. The desired 3-arylsubstituted regioisomer was found to be slightly less polar and eluted as the second peak in reversed-phase HPLC, highlighting the different physicochemical properties that can arise from regioisomerism, which in turn can affect biological activity. nih.gov

Complex Formation with Metal Ions for Enhanced Bioactivity

The formation of coordination complexes with metal ions is a well-established strategy to enhance the biological activity of organic ligands. The thiazole nucleus, with its nitrogen and sulfur heteroatoms, provides excellent coordination sites for metal ions.

Schiff base ligands derived from 5-bromothiazole have been used to synthesize novel metal complexes with enhanced antimicrobial properties. For example, Ni(II) and Zn(II) complexes of a Schiff base ligand derived from salicylaldehyde (B1680747) and a 5-bromophenylthiazole derivative have been synthesized and characterized. ignited.innih.gov

These metal complexes often exhibit greater biological activity than the free ligand. azjournalbar.com The Ni(II) complex, in particular, showed potent activity against a panel of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 7.81 µg/mL, in some cases outperforming the standard antibiotic streptomycin. nih.govresearchgate.net The enhanced activity is attributed to the chelation effect, where the metal ion can interfere with bacterial enzymatic processes and enhance the reactivity of the ligand. azjournalbar.com

The following table presents data on the antimicrobial activity of a Schiff base ligand and its metal complexes.

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Ni(II) complex | Staphylococcus aureus | 7.81 | nih.gov |

| Ni(II) complex | Methicillin-resistant Staphylococcus aureus | 3.9 | nih.gov |

| Ni(II) complex | Enterococcus faecalis | 7.81 | nih.gov |

| Ni(II) complex | Pseudomonas aeruginosa | 3.9 | nih.gov |

| Ni(II) complex | Escherichia coli | 1.95 | nih.gov |

| Ni(II) complex | Klebsiella pneumoniae | 1.95 | nih.gov |

| Zn(II) complex | Staphylococcus aureus | 15.62 | nih.gov |

| Zn(II) complex | Methicillin-resistant Staphylococcus aureus | 7.81 | nih.gov |

| Zn(II) complex | Enterococcus faecalis | 15.62 | nih.gov |

| Zn(II) complex | Pseudomonas aeruginosa | 7.81 | nih.gov |

| Zn(II) complex | Escherichia coli | 3.9 | nih.gov |

| Zn(II) complex | Klebsiella pneumoniae | 3.9 | nih.gov |

| Ligand (HL) | Staphylococcus aureus | 31.25 | nih.gov |

| Ligand (HL) | Methicillin-resistant Staphylococcus aureus | 15.62 | nih.gov |

| Ligand (HL) | Enterococcus faecalis | 31.25 | nih.gov |

| Ligand (HL) | Pseudomonas aeruginosa | 15.62 | nih.gov |

| Ligand (HL) | Escherichia coli | 7.81 | nih.gov |

| Ligand (HL) | Klebsiella pneumoniae | 7.81 | nih.gov |

| Streptomycin | Staphylococcus aureus | 7.81 | nih.gov |

| Streptomycin | Methicillin-resistant Staphylococcus aureus | 7.81 | nih.gov |

| Streptomycin | Enterococcus faecalis | 15.62 | nih.gov |

| Streptomycin | Pseudomonas aeruginosa | 7.81 | nih.gov |

| Streptomycin | Escherichia coli | 3.9 | nih.gov |

| Streptomycin | Klebsiella pneumoniae | 3.9 | nih.gov |

Synthesis and Characterization of Metal Complexes (e.g., Ni(II), Zn(II))

No published studies were found detailing the synthesis and characterization of Ni(II) or Zn(II) complexes with this compound as the ligand.

Evaluation of Antimicrobial and Anticancer Properties of Complexes

As no metal complexes of this compound have been reported, there is no corresponding data on their antimicrobial or anticancer properties.

Molecular Docking Studies of Metal Complexes with Biological Targets

There are no molecular docking studies available in the scientific literature for the hypothetical metal complexes of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-Bromothiazol-2-yl)methanol, and how can reaction efficiency be optimized?

- Methodological Answer : A widely used approach involves nucleophilic substitution or condensation reactions. For example, brominated thiazole derivatives can react with formaldehyde or methanol derivatives under reflux conditions. Catalyst-free methods in aqueous ethanol (as demonstrated for structurally similar compounds) reduce side reactions and improve yield . Optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures), temperature (80–100°C), and stoichiometric ratios of reactants. Reaction progress is monitored via TLC or HPLC .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Refer to GHS-compliant safety data sheets (SDS) for bromothiazole derivatives. Key precautions include:

- Use of PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.

- Ventilation in fume hoods to prevent inhalation of vapors.

- Immediate first-aid measures for inhalation (fresh air, medical attention) and skin contact (soap/water wash) .

- Storage in airtight containers away from oxidizing agents .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

- Methodological Answer :

- Structural Confirmation : Single-crystal X-ray diffraction for absolute configuration determination (as shown for bromothiazole analogs) .

- Spectroscopy : H/C NMR to identify protons (e.g., -CHOH at δ 4.5–5.0 ppm) and carbons; FT-IR for hydroxyl (3200–3600 cm) and C-Br (500–600 cm) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHBrNOS) .

Advanced Research Questions

Q. How can reaction conditions be tailored to minimize by-products in the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require post-reaction purification. Aqueous ethanol balances reactivity and eco-friendliness .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions, though catalyst-free methods reduce metal contamination .

- Kinetic Studies : Time-resolved NMR or in-situ IR to identify intermediate species and adjust reaction timelines .

Q. What computational models are effective in predicting the reactivity or stability of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software to model electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility and stability in aqueous/organic matrices .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. non-active results) be systematically addressed?

- Methodological Answer :

- Dose-Response Curves : Test across a concentration gradient (0.1–100 µM) to identify threshold effects .

- Strain-Specificity : Use standardized microbial strains (e.g., E. coli ATCC 25922) and control for metabolic activity via ATP assays .

- Data Triangulation : Cross-validate with in-silico docking studies (e.g., AutoDock Vina) to assess ligand-enzyme binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro